

# Key characteristics of Benzyl 2-{{(tert-butoxy)carbonyl]amino}acetate

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## Compound of Interest

Compound Name:	Benzyl 2-{{(tert-butoxy)carbonyl]amino}acetate
Cat. No.:	B1362619

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An In-Depth Technical Guide to **Benzyl 2-{{(tert-butoxy)carbonyl]amino}acetate** (Boc-Gly-OBzl)

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Quintessential Glycine Building Block

**Benzyl 2-{{(tert-butoxy)carbonyl]amino}acetate**, commonly referred to in laboratory settings as Boc-Gly-OBzl, represents a cornerstone building block in modern organic synthesis, particularly within the realms of peptide chemistry and drug discovery. As the simplest amino acid, glycine offers unique conformational flexibility, and its derivatives are fundamental to constructing complex peptide chains and peptidomimetics. This guide provides an in-depth examination of the core characteristics of Boc-Gly-OBzl, blending theoretical principles with practical, field-proven insights to empower researchers in leveraging its full potential. The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the readily cleavable benzyl (Bzl) ester on the carboxyl terminus makes it an exceptionally versatile reagent, especially within the classical Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).<sup>[1][2]</sup>

# Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of Boc-Gly-OBzl is critical for its effective use in synthesis, including reaction setup, purification, and storage. The compound is a stable, crystalline solid under standard laboratory conditions.

Property	Value	Source(s)
IUPAC Name	Benzyl 2-{{(tert-butoxy)carbonyl]amino}acetate	[3]
Synonyms	Boc-Gly-OBzl, N-(tert-Butoxycarbonyl)glycine benzyl ester	[4]
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub>	[3]
Molecular Weight	265.30 g/mol	[3]
Appearance	White to off-white crystalline powder or solid	[5][6]
Melting Point	Typically in the range of 86-89 °C	[4][7]
Solubility	Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Insoluble in water.	
Storage	Store in a cool, dry place, typically at 2-8 °C, protected from moisture.[6][8]	

## Synthesis and Purification: A Practical Workflow

The most prevalent synthesis of Boc-Gly-OBzl involves the esterification of N-Boc-glycine (Boc-Gly-OH). The choice of reagents and conditions is dictated by the need to avoid side reactions, such as racemization (though not a concern for glycine) and cleavage of the acid-sensitive Boc group.

## Synthetic Rationale and Causality

The reaction couples the carboxylic acid of Boc-Gly-OH with benzyl alcohol or, more commonly, benzyl bromide.

- **Base Selection:** A non-nucleophilic base is crucial. While strong bases like sodium hydride could be used, they risk deprotonating the N-H proton of the carbamate. Weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are sufficient to neutralize the acid formed during coupling reactions. For reactions with benzyl bromide, a base like cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) is highly effective. The cesium salt of the carboxylic acid exhibits high nucleophilicity in polar aprotic solvents like DMF, facilitating a clean  $\text{S}_{\text{n}}2$  reaction with benzyl bromide.
- **Solvent Choice:** A polar aprotic solvent such as DMF or acetonitrile is ideal as it effectively dissolves the reactants and facilitates the  $\text{S}_{\text{n}}2$  reaction mechanism without interfering with the reactive species.
- **Purification Strategy:** The product's moderate polarity allows for straightforward purification. An aqueous workup removes inorganic salts and water-soluble impurities. Subsequent purification via flash column chromatography on silica gel or recrystallization from a solvent system like ethyl acetate/hexanes typically yields the product in high purity.

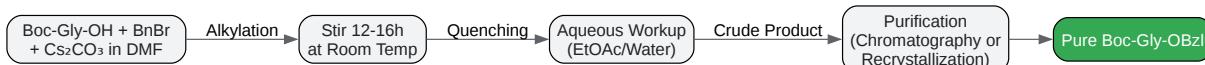
## Experimental Protocol: Cesium Carbonate Mediated Esterification

This protocol describes a reliable and scalable method for preparing Boc-Gly-OBzl.

- **Dissolution:** In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq.) in Dimethylformamide (DMF).
- **Salt Formation:** Add cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (0.5 eq.) to the solution. Stir the mixture at room temperature for 1 hour to allow for the formation of the cesium carboxylate salt.

- **Alkylation:** Add benzyl bromide (BnBr) (1.05 eq.) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
- **Aqueous Workup:** Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x). This removes the DMF and inorganic byproducts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallize the product from an appropriate solvent pair (e.g., ethyl acetate/hexanes) to yield pure Boc-Gly-OBzl as a white solid.

## Visualization: Synthesis Workflow



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Caption: Workflow for the synthesis and purification of Boc-Gly-OBzl.

## Application in Peptide Synthesis: The Boc/Bzl Strategy

Boc-Gly-OBzl is a quintessential reagent in the Boc/Bzl protection scheme for Solid-Phase Peptide Synthesis (SPPS).<sup>[2]</sup> This strategy relies on differential acid lability: the N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl ester linkage to the resin and benzyl-based side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.<sup>[1][9]</sup>

## Role of Protecting Groups

- Boc Group (Temporary): Protects the  $\alpha$ -amino group during the coupling of the next amino acid, preventing self-polymerization.[\[10\]](#) It is quantitatively removed by treatment with ~25-50% TFA in DCM.[\[9\]](#)
- Benzyl Ester (Permanent/Linker): In the context of the first amino acid, the benzyl ester often serves as the covalent linkage to the solid support (e.g., Merrifield resin). This ester bond is stable to the repetitive TFA treatments used for Boc deprotection but is cleaved in the final step to release the completed peptide acid.[\[9\]](#)

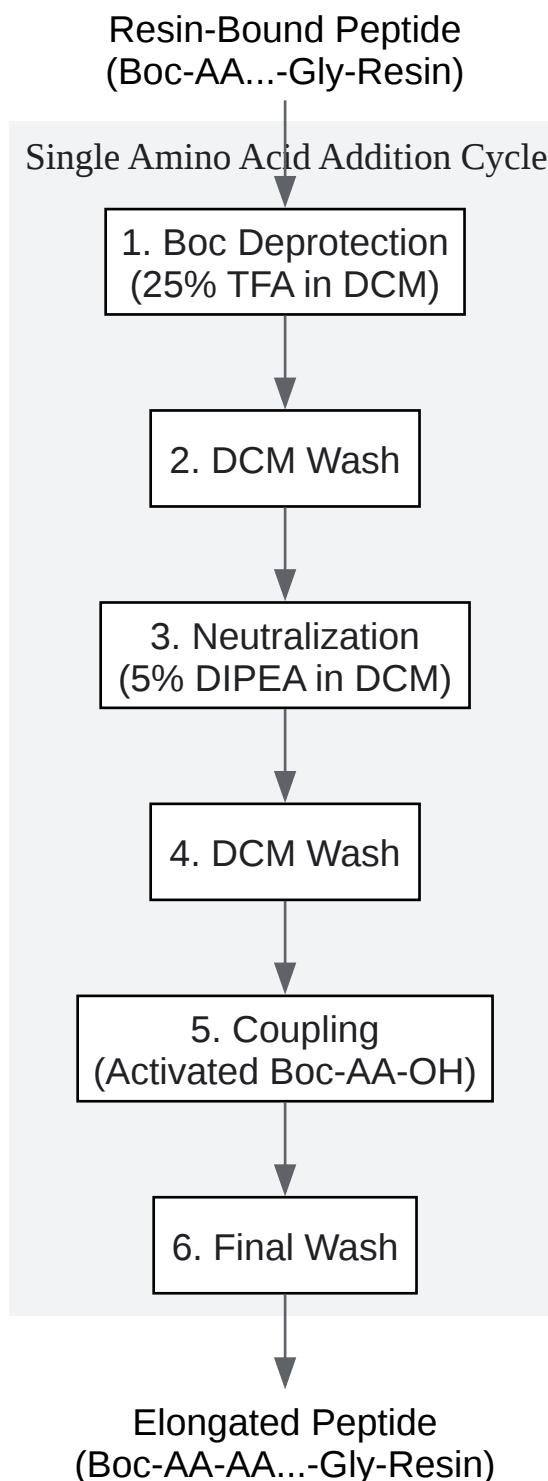
## Experimental Protocol: A Single SPPS Cycle

The following protocol outlines the key steps for adding an amino acid to a growing peptide chain on a solid support, starting with Glycine attached to a Merrifield resin (Boc-Gly-Merrifield Resin).

- Swell Resin: Swell the Boc-Gly-Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
- Boc Deprotection: Drain the DCM, and add a solution of 25% TFA in DCM. Agitate for 2 minutes (pre-wash), drain, and add a fresh 25% TFA/DCM solution. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[\[9\]](#)
- Washing: Drain the deprotection solution and wash the resin extensively with DCM (3-5x) to remove all traces of TFA.
- Neutralization: Add a solution of 5-10% DIPEA in DCM and agitate for 5-10 minutes. This converts the N-terminal ammonium trifluoroacetate salt to a free amine, ready for coupling. Wash again with DCM (3-5x).
- Coupling: In a separate vessel, pre-activate the next amino acid (e.g., Boc-Alanine-OH, 3 eq.) with a coupling reagent like Dicyclohexylcarbodiimide (DCC, 3 eq.) in DCM or DMF for 10-15 minutes. Filter the solution to remove the dicyclohexylurea (DCU) byproduct and add the activated amino acid solution to the resin.
- Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours.

- Washing: Drain the coupling solution and wash the resin thoroughly with DCM (3x) and Methanol (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

## Visualization: SPPS Cycle



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Caption: A single cycle of amino acid addition in Boc-SPPS.

## Analytical Characterization

Rigorous analytical verification is essential to confirm the identity and purity of synthesized Boc-Gly-OBzl before its use in further applications.

Technique	Expected Results
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, -O-CH <sub>2</sub> -Ph), ~5.05 (br s, 1H, NH), ~3.95 (d, 2H, N-CH <sub>2</sub> -C=O), 1.45 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ). <a href="#">[11]</a>
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): ~170 (Ester C=O), ~156 (Carbamate C=O), ~135 (Ar-C), ~128 (Ar-CH), ~80 (-C(CH <sub>3</sub> ) <sub>3</sub> ), ~67 (-O-CH <sub>2</sub> -Ph), ~43 (N-CH <sub>2</sub> -C=O), ~28 (-C(CH <sub>3</sub> ) <sub>3</sub> ). <a href="#">[12]</a>
IR (KBr, cm <sup>-1</sup> )	v: ~3350 (N-H stretch), ~1745 (Ester C=O stretch), ~1690 (Carbamate C=O stretch), ~1250, ~1160 (C-O stretch). <a href="#">[12]</a>
Mass Spec. (ESI+)	m/z: 266.1 [M+H] <sup>+</sup> , 288.1 [M+Na] <sup>+</sup> , 210.1 [M-tBu+H] <sup>+</sup> , 166.1 [M-Boc+H] <sup>+</sup> .

## Conclusion

**Benzyl 2-{{(tert-butoxy)carbonyl}amino}acetate** is more than a simple protected amino acid; it is a highly reliable and versatile tool in the arsenal of synthetic chemists. Its well-defined physicochemical properties, straightforward synthesis, and central role in the robust Boc/Bzl peptide synthesis strategy underscore its continued importance. This guide has detailed the critical technical aspects of Boc-Gly-OBzl, from its synthesis and characterization to its practical application, providing researchers with the authoritative grounding needed for successful and innovative research in drug development and materials science.

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## References

- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | C14H19NO4 | CID 10515816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. bocsci.com [bocsci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 8. 4530-20-5 | Boc-Gly-OH | Immunology & Inflammation Related | Ambeed.com [ambeed.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
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